

DiSulfo-ICG Hydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of **DiSulfo-ICG hydrazide**, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document outlines its key characteristics, experimental protocols for its application, and visual representations of its structure and reaction pathways.

Core Chemical Properties

DiSulfo-ICG hydrazide is a water-soluble derivative of indocyanine green (ICG), a well-established NIR dye. The inclusion of two sulfonate groups significantly enhances its aqueous solubility, making it highly suitable for bioconjugation in physiological conditions. The hydrazide functional group allows for its covalent attachment to carbonyl groups (aldehydes and ketones) present in various biomolecules, particularly glycoproteins.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **DiSulfo-ICG hydrazide** and related ICG derivatives. These values are essential for experimental design and data analysis in fluorescence-based applications.

Property	Value	Source
Molecular Formula	C ₄₅ H ₅₁ ClN ₄ Na ₂ O ₁₀ S ₃	[1][2]
Molecular Weight	985.53 g/mol	[2]
Excitation Maximum (λ _{ex})	~780 nm	[3]
Emission Maximum (λ _{em})	~800 - 815 nm	[3]
Molar Extinction Coefficient (ε)	~230,000 cm ⁻¹ M ⁻¹	[4]
Appearance	Green Solid	[5]
Solubility	Water, DMSO, DMF	
Storage Conditions	Store at -20°C, protected from light and moisture	

Experimental Protocols

The hydrazide moiety of **DiSulfo-ICG hydrazide** reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is particularly useful for labeling glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.

Protocol for Labeling Glycoproteins

This protocol outlines the general steps for the covalent labeling of glycoproteins with **DiSulfo-ICG hydrazide**.

Materials:

- Glycoprotein solution (e.g., antibody)
- DiSulfo-ICG hydrazide**
- Sodium meta-periodate (NaIO₄)
- 0.1 M Sodium Acetate Buffer, pH 5.5
- Anhydrous Dimethyl sulfoxide (DMSO)

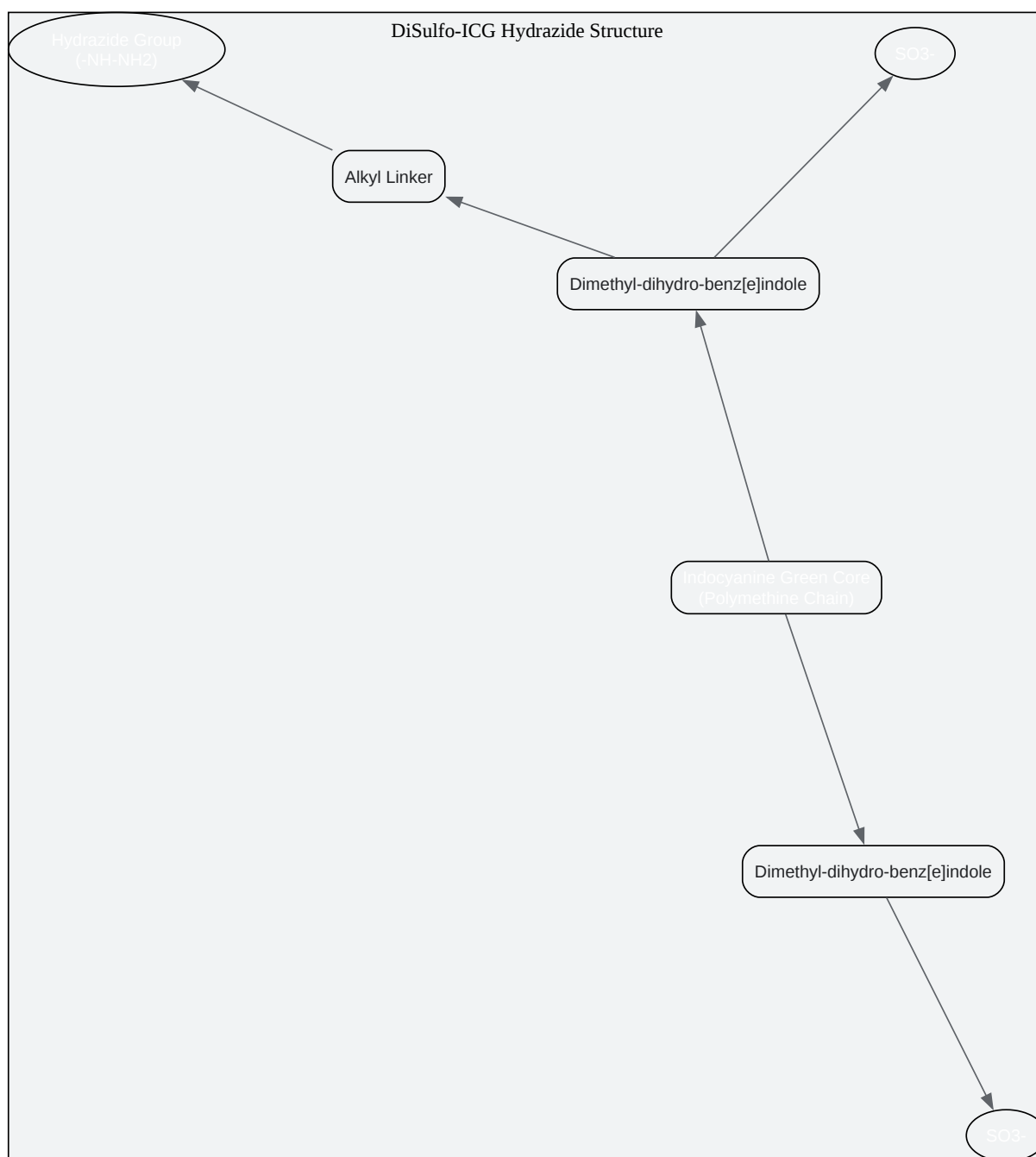
- Purification column (e.g., gel filtration)

Procedure:

- Oxidation of Glycoprotein:
 - Prepare a fresh solution of 10-20 mM sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).
 - Add the periodate solution to the glycoprotein solution at a molar ratio appropriate for your specific protein (typically a 10-20 fold molar excess of periodate).
 - Incubate the reaction on ice for 30 minutes in the dark.
 - Quench the reaction by adding a quenching buffer (e.g., 15 μ L of 1 M glycerol per 100 μ L of reaction mixture) and incubate for 5 minutes on ice.
 - Remove excess periodate and byproducts by dialysis or gel filtration against 0.1 M sodium acetate buffer (pH 5.5).
- Conjugation with **DiSulfo-ICG Hydrazide**:
 - Prepare a stock solution of **DiSulfo-ICG hydrazide** in anhydrous DMSO (e.g., 10 mg/mL).
 - Add the **DiSulfo-ICG hydrazide** solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended.
 - Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Remove unconjugated **DiSulfo-ICG hydrazide** by gel filtration or dialysis.
 - The purified conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage.

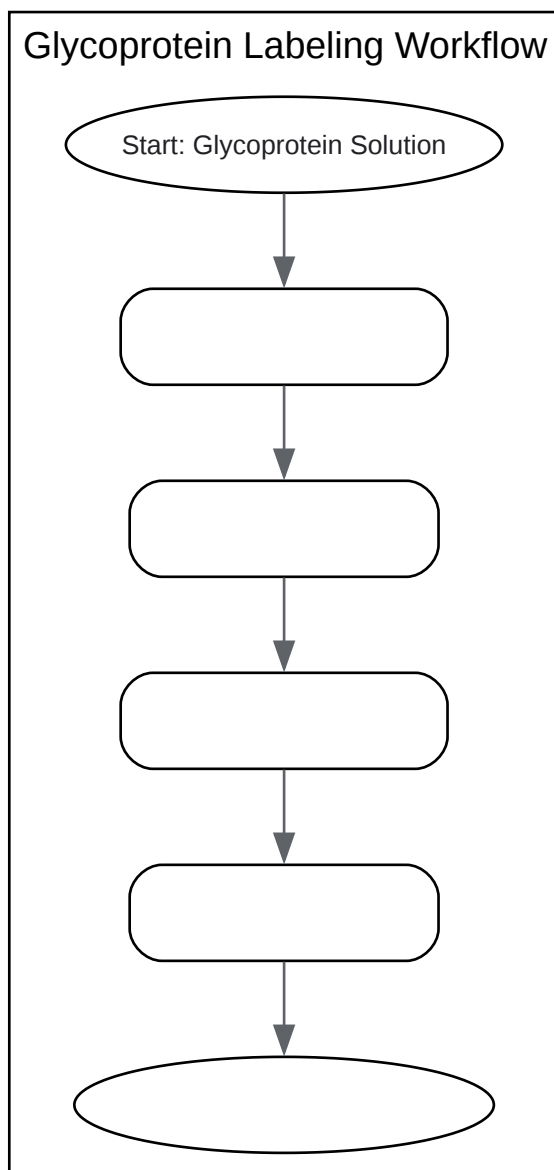
Visualizations

The following diagrams illustrate the chemical structure of **DiSulfo-ICG hydrazide**, its conjugation chemistry, and a typical experimental workflow.



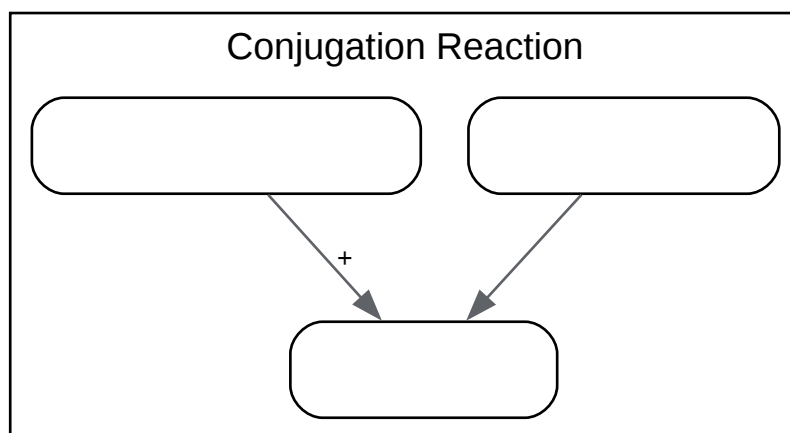
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Caption: Chemical structure of **DiSulfo-ICG hydrazide**.



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Caption: Experimental workflow for glycoprotein labeling.



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Caption: Hydrazone formation signaling pathway.

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